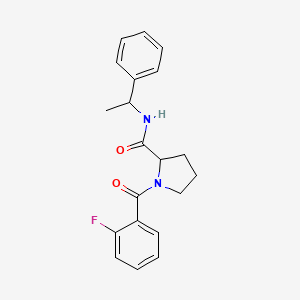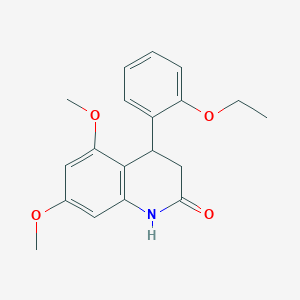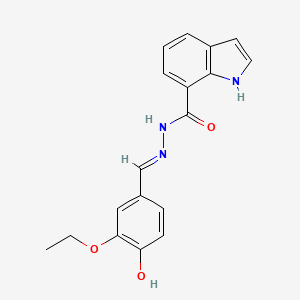
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation. The inhibition of FAAH by JNJ-42165279 leads to an increase in the levels of endocannabinoids, resulting in the modulation of these physiological processes.
Wirkmechanismus
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide inhibits the FAAH enzyme, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors, which are G protein-coupled receptors located on the surface of cells. The activation of cannabinoid receptors by endocannabinoids leads to the modulation of various physiological processes, including pain sensation, inflammation, and mood regulation. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids, resulting in the modulation of these physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peripheral tissues (Ignatowska-Jankowska et al., 2015; Kaur et al., 2016). The modulation of endocannabinoid signaling by this compound leads to the reduction of pain behavior, inflammation, anxiety, and depression-like behavior in preclinical models (Gunduz-Cinar et al., 2013, 2018; Ignatowska-Jankowska et al., 2015; Kaur et al., 2016). This compound has also been shown to have anti-convulsant and anti-emetic effects in preclinical models (Ignatowska-Jankowska et al., 2014; Vandevoorde et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in physiological processes. However, this compound has limited aqueous solubility, which can make it difficult to use in some experimental settings. Additionally, the long-term effects of this compound on endocannabinoid signaling and physiological processes are not well understood, and further studies are needed to fully elucidate its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide. One potential application is in the treatment of chronic pain, which is a major public health concern. This compound has shown promise in preclinical models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of anxiety and depression, which are also major public health concerns. This compound has shown promise in preclinical models of anxiety and depression, and further studies are needed to determine its efficacy in humans. Additionally, further studies are needed to fully elucidate the long-term effects of this compound on endocannabinoid signaling and physiological processes, as well as its potential for drug-drug interactions and adverse effects.
Synthesemethoden
The synthesis of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide involves several steps, starting from the reaction of 3-fluorobenzaldehyde with 5-ethyl-3-methyl-4-isoxazolecarboxylic acid to form the intermediate 2-(5-ethyl-3-methyl-4-isoxazolyl)benzaldehyde. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, this compound. The synthesis of this compound has been described in detail in a patent application by Johnson & Johnson (US20170251222A1).
Wissenschaftliche Forschungsanwendungen
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied in preclinical models of various diseases, including pain, inflammation, anxiety, and depression. In a rat model of neuropathic pain, this compound was found to reduce pain behavior and increase the levels of endocannabinoids in the spinal cord (Kaur et al., 2016). In a mouse model of acute inflammation, this compound was found to reduce inflammation and pain behavior (Ignatowska-Jankowska et al., 2015). In a rat model of anxiety, this compound was found to reduce anxiety-like behavior and increase the levels of endocannabinoids in the amygdala (Gunduz-Cinar et al., 2013). In a mouse model of depression, this compound was found to reduce depressive-like behavior and increase the levels of endocannabinoids in the hippocampus (Gunduz-Cinar et al., 2018). These studies suggest that this compound has potential therapeutic applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(3-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-3-15-16(11(2)20-23-15)14-8-5-9-21(14)17(22)19-13-7-4-6-12(18)10-13/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICXSTXGTGCTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047634.png)
![4,7-dioxo-2-(1-piperidinyl)-5-(4-pyridinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6047640.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]acetamide](/img/structure/B6047645.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6047650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6047652.png)
![5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6047660.png)
![4-butoxybenzaldehyde [4-(4-bromophenyl)-6-(2-hydroxyphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6047667.png)




![4-{6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6047711.png)